REACTION_CXSMILES
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[CH2:1]([C:4]1[N:13]=[C:12]2[C:7]([C:8](O)=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)[CH2:2][CH3:3].O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:8]1[CH:9]=[CH:10][N:11]=[C:12]2[C:7]=1[CH:6]=[CH:5][C:4]([CH2:1][CH2:2][CH3:3])=[N:13]2
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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ClC1=C2C=CC(=NC2=NC=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 86% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |